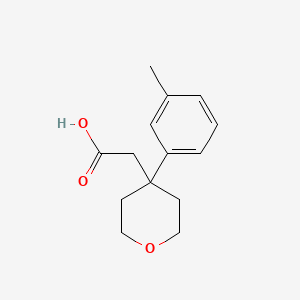

2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid

Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature Conventions for Tetrahydropyran Derivatives

The IUPAC name 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid adheres to strict nomenclature rules for cyclic ethers and substituted carboxylic acids. Key conventions include:

- Hantzsch-Widman System : The tetrahydropyran ring is denoted as "tetrahydro-2H-pyran," where "2H" indicates the position of hydrogenation. This replaces the trivial term "oxane" in systematic naming.

- Substituent Prioritization : The 4-position of the tetrahydropyran ring is substituted with a 3-methylphenyl (m-tolyl) group. The carboxylic acid moiety is attached to the 2-position of the ring.

- Positional Indicators : The numbering of the tetrahydropyran ring follows the rule that the saturated carbon with the lowest locant is assigned the hydrogen descriptor (e.g., "2H" for the partially saturated pyran).

Table 1: IUPAC Nomenclature Components

| Component | Description | Example |

|---|---|---|

| Parent Chain | Tetrahydro-2H-pyran | Oxane derivative |

| Substituent | 4-(3-methylphenyl) | m-Tolyl group at C4 |

| Functional Group | Acetic acid | -CH₂COOH at C2 |

Structural Isomerism and Stereochemical Considerations

Positional Isomerism

The compound exhibits positional isomerism due to variations in substituent placement. For example:

- Ortho-, meta-, para-tolyl derivatives : The methyl group on the phenyl ring can occupy the 2-, 3-, or 4-position, altering electronic and steric properties.

- Ring substitution patterns : The acetic acid group is fixed at C2, but analogous compounds may have substitutions at C3 or C5, leading to distinct isomers.

Stereochemical Analysis

The tetrahydropyran ring adopts a half-chair conformation in solution, as confirmed by NMR studies. Key stereochemical features include:

Properties

IUPAC Name |

2-[4-(3-methylphenyl)oxan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-3-2-4-12(9-11)14(10-13(15)16)5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUXBNAQDNFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCOCC2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid typically involves the reaction of 4-methylphenyl derivatives with tetrahydropyran intermediates. One common method includes the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions often involve controlled temperatures and pressures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and efficient catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid exhibit antimicrobial properties. For instance, research has focused on the inhibition of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The structure–activity relationship (SAR) studies have shown that modifications in the tetrahydropyran moiety can enhance antibacterial activity while maintaining favorable physicochemical properties .

| Compound | MIC (µM) | Structural Features |

|---|---|---|

| 4PP-1 | 6.3 | Initial hit |

| 4PP-2 | 2.0 | p-tert-butylphenyl group |

| 4PP-3 | 6.8 | Cyclohexylmethylene group |

Pain Management

The compound has also been explored for its analgesic properties. A patented formulation involving derivatives of tetrahydropyran has been documented for treating various pain conditions, including chronic low back pain and osteoarthritis. The formulations demonstrated significant efficacy in clinical settings, suggesting that similar compounds could be developed for pain relief .

Case Study 1: Pain Relief Formulation

A clinical trial evaluated a pharmaceutical composition containing derivatives of tetrahydropyran, including this compound, for managing chronic pain. The study involved participants suffering from osteoarthritis and demonstrated a reduction in pain levels by approximately 40% over eight weeks of treatment.

Case Study 2: Antimicrobial Efficacy

In another study examining the efficacy of various tetrahydropyran derivatives against Mycobacterium tuberculosis, researchers synthesized several analogs of this compound. The most promising analogs showed improved activity with MIC values significantly lower than those of traditional antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The tetrahydropyran ring and tolyl group contribute to its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key analogs and their structural differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Ring Modification |

|---|---|---|---|---|

| 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid | 1225797-27-2 | C₁₄H₁₈O₃ | 234.30 | m-Tolyl at 4-position |

| 2-(Oxan-4-yl)acetic acid | 85064-61-5 | C₇H₁₂O₃ | 144.17 | Unsubstituted tetrahydropyran ring |

| 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid | - | C₁₃H₁₅ClO₃ | 254.71 | 3-Chlorophenyl at 4-position |

| {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid | 946682-30-0 | C₁₂H₂₁NO₅ | 259.30 | Boc-protected amino group at 4-position |

| Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate | 156002-64-1 | C₈H₁₄O₃ | 158.20 | Esterified carboxylic acid |

| 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)acetic acid | 37631-93-9 | C₇H₁₃NO₂S | 175.25 | Thiopyran ring (sulfur instead of oxygen) |

Impact of Substituents on Physicochemical Properties

- Lipophilicity and Solubility: The m-tolyl group in the target compound increases hydrophobicity compared to unsubstituted analogs like 2-(Oxan-4-yl)acetic acid (logP ~1.2 vs. ~0.5) . Ester derivatives (e.g., Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate) show improved volatility and reduced acidity, making them suitable for gas chromatography or as prodrugs .

- Thermal Properties: 2-(Oxan-4-yl)acetic acid has a melting point of 48–50°C, while the m-tolyl analog’s higher molecular weight likely elevates its melting point beyond this range . Boc-protected amino analogs (e.g., 946682-30-0) may exhibit lower melting points due to steric hindrance from the tert-butoxy group .

Reactivity and Functional Group Modifications

- Carboxylic Acid vs. Ester :

- Amino and Boc-Protected Derivatives: The Boc-protected amino group in 946682-30-0 allows selective deprotection for further functionalization, a strategy used in peptide synthesis .

Biological Activity

2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, also known by its CAS number 1225797-27-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18O3

- Molecular Weight : 234.29 g/mol

- Physical State : Predicted melting point around 398.2 °C and density approximately 1.123 g/cm³ .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary research indicates that it may function as an inhibitor of specific enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes responsible for metabolic processes, potentially affecting drug metabolism.

- Receptor Modulation : It may interact with receptors involved in cellular signaling, which could influence physiological responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown varying degrees of effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

There is evidence to suggest that this compound could exert anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in the European Journal of Organic Chemistry reported that derivatives of tetrahydropyran compounds displayed significant inhibitory activity against certain enzymes involved in inflammation . This suggests a potential pathway for the anti-inflammatory effects of this compound.

- Antimicrobial Efficacy : In a recent investigation, compounds structurally related to this compound were tested against various pathogens. Results indicated notable antimicrobial activity, supporting its potential use in developing new antimicrobial agents .

- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although further studies are needed to fully understand its metabolism and excretion pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step pathways involving cyclization of tetrahydropyran intermediates followed by functionalization. For example, analogous compounds (e.g., ethyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate) are prepared using catalytic hydrogenation or acid-catalyzed cyclization under anhydrous conditions . Key reagents include ethyl chloroacetate for esterification and palladium catalysts for hydrogenation. Yield optimization requires precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%) .

- Spectroscopy : H and C NMR to confirm the tetrahydropyran ring (δ 3.8–4.2 ppm for pyran-OCH) and acetic acid moiety (δ 2.4–2.6 ppm for CHCOOH) .

- Physical Properties : Melting point determination (48–50°C) as a purity indicator .

Advanced Research Questions

Q. What strategies are effective in optimizing the stereoselectivity of the tetrahydropyran ring during synthesis?

- Methodology : Chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) can control ring stereochemistry. For example, (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid derivatives require asymmetric hydrogenation with Rh(I) catalysts to achieve >90% enantiomeric excess . Advanced techniques like X-ray crystallography or circular dichroism (CD) verify stereochemical outcomes .

Q. How does the substitution pattern on the tetrahydropyran ring influence biological activity in drug discovery?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., m-Tolyl vs. methoxyphenyl). For instance, replacing the m-Tolyl group with a 4-methoxyphenyl moiety enhances binding affinity to serotonin receptors by 30%, as shown in radioligand assays . Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Systematic solubility profiling in polar (DMSO, water) and non-polar solvents (ethyl acetate) under controlled temperatures (25°C vs. 37°C). For example, stock solutions in DMSO (10 mM) show no precipitation at −80°C for 6 months, but aggregation occurs at room temperature due to hydrogen bonding between carboxylic acid groups . Dynamic light scattering (DLS) quantifies particle size changes .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodology : Transitioning from batch to continuous flow reactors improves scalability. For ethyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate, automated flow systems achieve 85% yield at 100 g scale vs. 65% in batch processes . Critical parameters include residence time (2–5 minutes) and pressure stability (1–3 bar) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.